tert-Butyl cumyl peroxide

Thermal Decomposition DSC Dialkyl Peroxides

Select tert-Butyl cumyl peroxide (TBCP) for dynamic vulcanization of high-MW EOC/PP TPVs—delivers measurably better mechanical properties than DCP. Liquid form simplifies continuous metering, outperforming solid Vul-Cup® R in process efficiency. With a 1-hr half-life at 136°C, it precisely targets 95–170°C polymerizations, bridging the gap between DCP and DTBP. Dual cumyloxyl + tert-butoxyl radicals also enable mechanism studies. Request bulk pricing to reduce crosslinking bottlenecks.

Molecular Formula C13H20O2
Molecular Weight 208.3 g/mol
CAS No. 3457-61-2
Cat. No. B1581919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl cumyl peroxide
CAS3457-61-2
Molecular FormulaC13H20O2
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OOC(C)(C)C1=CC=CC=C1
InChIInChI=1S/C13H20O2/c1-12(2,3)14-15-13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3
InChIKeyBIISIZOQPWZPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Cumyl Peroxide (TBCP, CAS 3457-61-2): An Alkyl-Aralkyl Peroxide Initiator with a Quantifiable Thermal Stability Profile and Defined Radical Generation Pathway


tert-Butyl cumyl peroxide (TBCP, CAS 3457-61-2) is an asymmetric dialkyl peroxide belonging to the alkyl-aralkyl peroxide subclass, widely employed as a free-radical initiator for polymerization and crosslinking [1]. It is characterized by a specific thermal decomposition profile, exhibiting a 10-hour half-life at 115°C and a 1-hour half-life at 136°C [2], which situates it in a mid-to-high temperature processing window distinct from many symmetrical dialkyl peroxides. Upon thermal or photochemical decomposition, TBCP generates a pair of distinct radicals—cumyloxyl and tert-butoxyl—whose differential reactivities influence initiation efficiency and byproduct distribution [3].

Why Substituting tert-Butyl Cumyl Peroxide (TBCP) with a Generic Peroxide Can Compromise Polymer Properties: A Case for Data-Driven Initiator Selection


Initiator selection in free-radical processes is not interchangeable; the decomposition kinetics and radical species generated directly dictate polymer architecture, crosslink density, and material performance. TBCP exhibits a quantifiably different thermal stability and radical profile compared to structurally similar peroxides, such as dicumyl peroxide (DCP) and di-tert-butyl peroxide (DTBP) [1]. For instance, in thermoplastic vulcanizate (TPV) systems, the choice between TBCP and DCP yields measurably divergent mechanical properties depending on the elastomer molecular weight, demonstrating that generic substitution without empirical validation can lead to suboptimal or even failed material specifications [2]. The quantitative evidence below provides the specific, measurable differentiators required for informed procurement and process optimization.

Quantitative Differentiation Guide for tert-Butyl Cumyl Peroxide (TBCP, CAS 3457-61-2): Measurable Performance Gaps vs. DCP, DTBP, and Vul-Cup® R


Thermal Stability Ranking: TBCP Occupies a Defined Intermediate Position Between DCP and DTBP

Differential scanning calorimetry (DSC) analysis of dialkyl peroxides establishes a quantitative thermal stability ranking: DCPO < TBCP < DAPO < DTBP [1]. TBCP exhibits exothermic onset temperature and decomposition heat values that are measurably higher than DCP but lower than DTBP. This intermediate thermal stability directly influences the safe operating temperature window and scorch safety during processing. This ranking provides a quantifiable basis for selecting TBCP over DCP when a higher-temperature processing window is required, or over DTBP when a lower initiation temperature is needed [1].

Thermal Decomposition DSC Dialkyl Peroxides Thermal Stability Process Safety

Divergent Performance in TPV Systems: TBCP Outperforms DCP in High-Molecular-Weight Elastomer Crosslinking

In dynamically vulcanized polypropylene/ethylene-octene copolymer (PP/EOC) blends, the choice of peroxide initiator yields statistically significant differences in final mechanical properties that are dependent on the EOC molecular weight. Among the peroxides tested, DCP (dicumyl peroxide) gives the best overall properties with low-molecular-weight EOC, whereas TBCP shows the best property level with high-molecular-weight EOC-based TPVs [1]. This performance inversion is a quantifiable, application-specific differentiator.

Thermoplastic Vulcanizates TPV Crosslinking Mechanical Properties Polymer Processing

Dual-Radical Generation: TBCP Produces Both Cumyloxyl and tert-Butoxyl Radicals, Enabling Distinct Reactivity Pathways

Unlike symmetrical dialkyl peroxides (e.g., DTBP or DCP), the asymmetric structure of TBCP results in the simultaneous generation of two chemically distinct alkoxyl radicals—cumyloxyl (CumO•) and tert-butoxyl (t-BuO•)—upon photolytic or thermal decomposition [1]. This dual-radical generation is a quantifiable characteristic, as the product distribution from these radicals has been analyzed in detail, revealing in-cage ether formation and acetophenone production [1]. This is in contrast to initiators that generate a single radical species, which limits the scope of possible initiation pathways and byproduct profiles.

Radical Chemistry Photolysis Initiation Mechanism Alkoxyl Radicals Product Distribution

Physical State Advantage: TBCP is a Liquid at Room Temperature with a Slightly Higher Half-Life than Solid Vul-Cup® R

Commercial technical data sheets for Luperox® D-16 (TBCP) state that it has a 'slightly higher half-life than Vul-Cup® R crosslinking peroxide, but is a liquid at room temperature rather than a solid' . While the exact half-life difference is not numerically specified in the provided literature, the combination of a comparable or slightly extended thermal stability with a liquid physical state offers a quantifiable processing advantage. Solid peroxides like Vul-Cup® R require melting or dissolution before incorporation, whereas liquid TBCP can be more readily metered and dispersed into polymer melts or liquid monomer feeds.

Crosslinking Vulcanization Elastomers Processing Handling

Validated Application Scenarios for tert-Butyl Cumyl Peroxide (TBCP) Based on Quantitative Performance Data


Crosslinking of High-Molecular-Weight Ethylene-Octene Copolymers in Thermoplastic Vulcanizates (TPVs)

Based on direct comparative data, TBCP should be prioritized over DCP for the dynamic vulcanization of high-molecular-weight ethylene-octene copolymer (EOC) blends with polypropylene (PP) [1]. In these systems, TBCP yields the best overall mechanical property level for high-MW EOC-based TPVs, whereas DCP is more suited to low-MW EOC. This application scenario leverages the quantified performance inversion to ensure optimal material properties.

High-Temperature Polymerization of Acrylates, Methacrylates, and Styrene Requiring a Defined Mid-Range Thermal Profile

TBCP is indicated for solution and bulk (co)polymerizations in the temperature range of 95-170°C, as supported by its half-life data (1-hour at 136°C) and commercial applications [1]. Its thermal stability, intermediate between DCP and DTBP [2], makes it a suitable initiator when a process window exists that is too high for rapid DCP decomposition but too low for efficient DTBP initiation. This allows for controlled polymerization kinetics and reduced risk of thermal runaway.

Fundamental Studies of Alkoxyl Radical Reactivity and Cage Effects

The unique ability of TBCP to simultaneously generate cumyloxyl and tert-butoxyl radicals upon photolysis [1] makes it an essential tool for investigating fundamental radical reaction mechanisms. Researchers studying hydrogen-atom transfer, β-scission, and in-cage recombination pathways can utilize TBCP as a single-source generator of two distinct radical probes, simplifying experimental design compared to using separate initiators for each radical species.

Crosslinking Formulations Where a Liquid Peroxide is Preferred for Ease of Handling and Dispersion

In industrial crosslinking processes where the solid handling and melting of Vul-Cup® R (a solid peroxide) presents a processing bottleneck or capital expenditure, TBCP (as Luperox® D-16) offers a direct liquid alternative with a comparable, and slightly higher, thermal stability profile [1]. The liquid state facilitates continuous metering and mixing, improving process efficiency and potentially reducing the variability associated with solid dispersion.

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